Pyrazolethione, 3-9
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)iminomethyl]-1H-pyrazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5S/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)16-24-18-12-14-20(15-13-18)26-25-19-8-4-2-5-9-19/h2-16,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQNGOFGQJAOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040641 | |
| Record name | 3H-Pyrazole-3-thione, 2,4-dihydro-5-methyl-2-phenyl-4-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331945-95-0 | |
| Record name | 3H-Pyrazole-3-thione, 2,4-dihydro-5-methyl-2-phenyl-4-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolethione, 3-9 typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction forms the pyrazole ring, which can then be further functionalized to introduce the thione group.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methodologies, such as microwave-assisted synthesis and green chemistry approaches. These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyrazolethione, 3-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of pyrazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Pyrazolethione, 3-9 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of pyrazolethione, 3-9 involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Pharmacophore Features
Pyrazolethione, 3-9 shares core pharmacophore features (AAAHR: aromatic ring, hydrophobic groups) with pyridazinone and rhodanine derivatives. However, its pyrazole-thione scaffold distinguishes it structurally from pyridazinone’s diazine ring and rhodanine’s thiazolidinone core. Key differences include:
Pyrazolethione’s stability in binding is attributed to its hydrophobic interactions, whereas pyridazinones rely more on hydrogen bonding via ketone groups .
Binding Dynamics and Stability
Molecular dynamics simulations (20 ns) reveal distinct stability profiles:
This compound exhibits lower RMSD fluctuations compared to pyridazinone-2-5, suggesting superior binding stability. This is linked to its engulfment within the hydrophobic pocket of SrtA, which prevents detachment during simulations .
Structure–Activity Relationship (SAR) Trends
- Pyrazolethione Subclass: Modifications at R1/R2 sites in the ethoxy-thiol subclass (e.g., 3-9) show minimal potency reduction, unlike the ethoxy-chloro subclass, where similar changes drastically lower activity. This implies a unique inhibitory mechanism distinct from pyridazinones .
- Pyridazinone Subclass: Substituents at R1/R2 are critical for activity; even minor alterations reduce IC50 values by >50% .
- Resistance Considerations: Pyrazolethione’s anti-adhesion mechanism may delay bacterial resistance compared to pyridazinones, as pathogens rely heavily on SrtA-mediated adhesion .
Pharmacophore and 3D-QSAR Insights
The AAAHR pharmacophore model (R² = 0.82, Q² = 0.74) highlights shared features but divergent activity profiles:
- This compound : High activity (pIC50 >5.9) correlates with hydrophobic substituents enhancing binding pocket complementarity .
- Pyridazinone-2-20: Lower activity (pIC50 ~5.5) due to reduced hydrophobic surface area .
- Rhodanine Derivatives : Variable activity depending on electron-withdrawing substituents .
Q & A
Q. What quality control measures ensure inter-laboratory reproducibility in this compound bioassays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
